molecular formula C15H20F2N2O B248176 N-(3,4-difluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(3,4-difluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No. B248176
M. Wt: 282.33 g/mol
InChI Key: XBRDMWBCZJNOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide, commonly known as DFPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. DFPP belongs to the class of compounds known as piperidines and has a molecular weight of 303.36 g/mol.

Mechanism of Action

DFPP exerts its effects by binding to specific receptors in the body, such as the dopamine transporter and the sigma-1 receptor. By binding to these receptors, DFPP can modulate the activity of certain enzymes and neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DFPP has been shown to have a number of biochemical and physiological effects. For example, DFPP has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. DFPP has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DFPP in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. Additionally, DFPP is relatively easy to synthesize, which makes it an attractive candidate for further research. However, one limitation of using DFPP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on DFPP. One area of interest is the development of new drugs that are based on the structure of DFPP. Additionally, further research could be conducted to investigate the potential applications of DFPP in the treatment of other diseases, such as depression and anxiety. Finally, more research could be conducted to better understand the mechanisms by which DFPP exerts its effects, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

DFPP can be synthesized by reacting 3,4-difluoroaniline with 3-methylpiperidine in the presence of a suitable reagent such as acetic anhydride. The reaction yields DFPP as a white solid, which can be purified by recrystallization.

Scientific Research Applications

DFPP has been found to have potential applications in the development of new drugs, particularly in the treatment of cancer and neurological disorders. DFPP has been shown to have inhibitory effects on certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, DFPP has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(3,4-difluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

Molecular Formula

C15H20F2N2O

Molecular Weight

282.33 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H20F2N2O/c1-11-3-2-7-19(10-11)8-6-15(20)18-12-4-5-13(16)14(17)9-12/h4-5,9,11H,2-3,6-8,10H2,1H3,(H,18,20)

InChI Key

XBRDMWBCZJNOGI-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC(=C(C=C2)F)F

solubility

42.3 [ug/mL]

Origin of Product

United States

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